molecular formula C21H21ClN2O B12165212 5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol

5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol

Cat. No.: B12165212
M. Wt: 352.9 g/mol
InChI Key: KGZAULONWRUBNJ-UHFFFAOYSA-N
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Description

5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol is a complex organic compound that features a quinoline core structure substituted with a chloro group, a pyrrolidine ring, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common approach is the condensation of 5-chloro-8-hydroxyquinoline with 4-methylbenzyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with pyrrolidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chloro group or reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Ammonia, thiols, sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dechlorinated quinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    5-Chloro-7-[(4-ethylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol: Similar structure but with an ethyl group instead of a methyl group on the phenyl ring.

Uniqueness

5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol is unique due to the specific combination of substituents on the quinoline core. The presence of the pyrrolidine ring and the 4-methylphenyl group imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H21ClN2O

Molecular Weight

352.9 g/mol

IUPAC Name

5-chloro-7-[(4-methylphenyl)-pyrrolidin-1-ylmethyl]quinolin-8-ol

InChI

InChI=1S/C21H21ClN2O/c1-14-6-8-15(9-7-14)20(24-11-2-3-12-24)17-13-18(22)16-5-4-10-23-19(16)21(17)25/h4-10,13,20,25H,2-3,11-12H2,1H3

InChI Key

KGZAULONWRUBNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)N4CCCC4

Origin of Product

United States

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